molecular formula C16H9BrClF3N2 B8673699 1-(4-Bromophenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole CAS No. 918349-90-3

1-(4-Bromophenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole

Cat. No. B8673699
M. Wt: 401.61 g/mol
InChI Key: QETQZZLHCCRFIF-UHFFFAOYSA-N
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Patent
US08569352B2

Procedure details

2-(2-Chloro-phenyl)-4-trifluoromethyl-1H-imidazole (370 mg, 1.5 mmol), 4-bromo-phenylboronic acid (600 mg, 3 mmol), and [Cu(OH).TMEDA]2Cl2 (140 mg, 0.3 mmol) were mixed with 6 mL dry dichloromethane, and stirred at room temperature under atmosphere of dioxygen for 2 days. The reaction mixture was diluted with dichloromethane and filtered through celite. The filtrate was concentrated under vacuum, and the residue was purified by chromatography on silica gel (Hexane/EtOAc 8/2) to give a solid (151 mg, 25% yield). 1H-NMR (400 MHz, CDCl3): δ 7.02 (d, 2H), 7.34 (m, 3H), 7.47 (d, 2H), 7.53 (dd, 1H), 7.56 (dd, 1H).
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cu(OH)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:9][CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[N:12]=1.[Br:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1.CN(CCN(C)C)C>ClCCl>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([N:9]2[CH:10]=[C:11]([C:13]([F:16])([F:14])[F:15])[N:12]=[C:8]2[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1NC=C(N1)C(F)(F)F
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O
Name
Cu(OH)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under atmosphere of dioxygen for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (Hexane/EtOAc 8/2)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1C(=NC(=C1)C(F)(F)F)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.